3-(2,4-Dibromophenoxy)prop-1-yne-1-thiol
Description
3-(2,4-Dibromophenoxy)prop-1-yne-1-thiol is a brominated aromatic compound featuring a propargyl thiol group attached to a 2,4-dibromophenoxy moiety. Its structure combines electrophilic bromine substituents, a rigid acetylene spacer, and a reactive thiol (-SH) group.
Properties
CAS No. |
62523-86-8 |
|---|---|
Molecular Formula |
C9H6Br2OS |
Molecular Weight |
322.02 g/mol |
IUPAC Name |
3-(2,4-dibromophenoxy)prop-1-yne-1-thiol |
InChI |
InChI=1S/C9H6Br2OS/c10-7-2-3-9(8(11)6-7)12-4-1-5-13/h2-3,6,13H,4H2 |
InChI Key |
DRXPEGVUCPAMKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OCC#CS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dibromophenoxy)prop-1-yne-1-thiol typically involves the reaction of 2,4-dibromophenol with propargyl bromide in the presence of a base, followed by the introduction of a thiol group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dibromophenoxy)prop-1-yne-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can undergo reduction reactions, particularly at the alkyne moiety.
Substitution: The bromine atoms in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium thiocyanate (KSCN) can be employed.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Alkenes and alkanes.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-(2,4-Dibromophenoxy)prop-1-yne-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,4-Dibromophenoxy)prop-1-yne-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. The compound’s reactivity with nucleophiles and electrophiles also plays a role in its biological activity.
Comparison with Similar Compounds
Polybrominated Diphenyl Ethers (PBDEs)
PBDEs, such as 3,5-dibromo-2-(2,4-dibromophenoxy)-phenol (Compound 1) and 3,4,5-tribromo-2-(2,4-dibromophenoxy)-phenol (Compound 2) , share the 2,4-dibromophenoxy motif but lack the thiol-propyne functionality.
Bromophenoxy Radical Derivatives
Radical cross-condensation reactions of bromophenoxy radicals, such as those forming polybrominated dibenzodioxins (PBCDD/Fs) , highlight the reactivity of brominated phenoxy groups. For example:
- 2,4-Dibromophenoxy radicals undergo cross-condensation with chlorinated analogs, producing mixed halogenated dioxins .
Key Research Findings and Data Gaps
- Biological Activity: No direct data exists for 3-(2,4-Dibromophenoxy)prop-1-yne-1-thiol’s antiviral or cytotoxic properties. Its thiol group may improve target binding but increase metabolic instability.
- Environmental Persistence : Brominated compounds like PBDEs are persistent organic pollutants. The thiol group in the target compound might enhance biodegradability, though this requires validation .
- Synthetic Challenges : Propargyl thiols are prone to oxidation, necessitating protective strategies during synthesis (e.g., inert atmospheres, stabilizers) .
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